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molecular formula C10H10O B2635973 2,3-dihydro-1H-indene-4-carbaldehyde CAS No. 51932-70-8

2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No. B2635973
M. Wt: 146.189
InChI Key: VAZZQRFSDNZKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03968163

Procedure details

Indane is reacted with an α,α-dichloromethyl lower alkyl ether, the reaction mixture is treated with water to produce a mixture of 4-formylindane and 5-formylindane, the aldehyde isomers are separated and the aldehydes are catalytically hydrogenated to produce 4-methylindane and 5-methylindane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α,α-dichloromethyl lower alkyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C2C(=CC=CC=2)CC1.[CH:10]([C:12]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:13]=1[CH2:14][CH2:15][CH2:16]2)=O.[CH:21]([C:23]1[CH:24]=[C:25]2[C:29](=[CH:30][CH:31]=1)[CH2:28][CH2:27][CH2:26]2)=O>O>[CH3:10][C:12]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:13]=1[CH2:14][CH2:15][CH2:16]2.[CH3:21][C:23]1[CH:24]=[C:25]2[C:29](=[CH:30][CH:31]=1)[CH2:28][CH2:27][CH2:26]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=CC=CC=C12
Name
α,α-dichloromethyl lower alkyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=C2CCCC2=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=C2CCCC2=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
the aldehyde isomers are separated

Outcomes

Product
Name
Type
product
Smiles
CC1=C2CCCC2=CC=C1
Name
Type
product
Smiles
CC=1C=C2CCCC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03968163

Procedure details

Indane is reacted with an α,α-dichloromethyl lower alkyl ether, the reaction mixture is treated with water to produce a mixture of 4-formylindane and 5-formylindane, the aldehyde isomers are separated and the aldehydes are catalytically hydrogenated to produce 4-methylindane and 5-methylindane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α,α-dichloromethyl lower alkyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C2C(=CC=CC=2)CC1.[CH:10]([C:12]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:13]=1[CH2:14][CH2:15][CH2:16]2)=O.[CH:21]([C:23]1[CH:24]=[C:25]2[C:29](=[CH:30][CH:31]=1)[CH2:28][CH2:27][CH2:26]2)=O>O>[CH3:10][C:12]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:13]=1[CH2:14][CH2:15][CH2:16]2.[CH3:21][C:23]1[CH:24]=[C:25]2[C:29](=[CH:30][CH:31]=1)[CH2:28][CH2:27][CH2:26]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=CC=CC=C12
Name
α,α-dichloromethyl lower alkyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=C2CCCC2=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=C2CCCC2=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
the aldehyde isomers are separated

Outcomes

Product
Name
Type
product
Smiles
CC1=C2CCCC2=CC=C1
Name
Type
product
Smiles
CC=1C=C2CCCC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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